molecular formula C26H26N4O4S2 B2875988 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 1189706-81-7

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2875988
CAS No.: 1189706-81-7
M. Wt: 522.64
InChI Key: RPPCIIQALSCIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core (8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene) fused with a sulfur-containing sulfanyl group and an acetamide moiety linked to a 4-ethylphenyl substituent. Its design incorporates multiple pharmacophoric elements:

  • A tricyclic heteroaromatic system with sulfur and nitrogen atoms, which may confer rigidity and binding affinity for biological targets.
  • An acetylated sulfanyl side chain connected to N-(4-ethylphenyl)acetamide, suggesting possible protease or kinase inhibition activity.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural complexity aligns with bioactive marine-derived metabolites described in marine actinomycetes research .

Properties

IUPAC Name

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S2/c1-3-17-6-8-18(9-7-17)27-22(32)15-35-26-28-24-23(25(33)30(26)13-19-5-4-12-34-19)20-10-11-29(16(2)31)14-21(20)36-24/h4-9,12H,3,10-11,13-15H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPCIIQALSCIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide ()

  • Molecular Formula : C₁₇H₁₇N₂O₅S
  • Molecular Weight : 299.34 g/mol
  • Key Features :
    • Sulfamoyl bridge between phenyl and tetrahydrofuran rings.
    • Acetamide group at the para position of the phenyl ring.
  • Structural Comparison: Unlike the target compound, this molecule lacks a tricyclic core but shares sulfur-containing (sulfamoyl) and acetamide functionalities. The tetrahydrofuran ring may improve solubility compared to the target’s furan group, which is more hydrophobic.

2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide ()

  • Molecular Formula: C₁₇H₁₇NO₃
  • Molecular Weight : 283.32 g/mol
  • Key Features: Phenoxy-acetyl backbone with o-tolyl and acetylphenyl substituents.
  • Structural Comparison: The target compound replaces the phenoxy ether linkage with a sulfanyl group and introduces a heterotricyclic system. The 4-ethylphenyl group in the target may enhance metabolic stability compared to the o-tolyl group in this compound. Safety Profile: highlights handling precautions (e.g., skin/eye irritation risks), which may extrapolate to the target compound due to shared acetamide motifs .

Comparative Data Table

Parameter Target Compound (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide
Core Structure 8-Thia-4,6,11-triazatricyclo system Sulfamoyl-linked phenyl-tetrahydrofuran Phenoxy-acetyl backbone
Sulfur Content Thia (S) and sulfanyl (S) Sulfamoyl (S) None
Key Functional Groups Acetamide, furan, triazatricyclo Acetamide, sulfamoyl, tetrahydrofuran Acetamide, acetylphenoxy
Molecular Weight ~500–550 g/mol (estimated) 299.34 g/mol 283.32 g/mol
Potential Bioactivity Enzyme inhibition (hypothesized) Antimicrobial (sulfamoyl analogy) Unreported

Research Implications and Gaps

  • Synthetic Complexity : The target compound’s tricyclic core likely requires multistep synthesis, akin to marine-derived metabolites purified via LC/MS-guided isolation .
  • Bioactivity Prediction : The sulfur-nitrogen heterocycle may target cysteine proteases or kinases, whereas the furan group could modulate pharmacokinetics.
  • Data Limitations : Exact molecular weight, solubility, and toxicity data for the target compound are unavailable in the provided evidence, necessitating further experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.